molecular formula C19H28N6O B6437733 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2548997-36-8

4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6437733
CAS No.: 2548997-36-8
M. Wt: 356.5 g/mol
InChI Key: KFQHYGVYAGKIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-linked 3,5-dimethyl-1,2-oxazole group, a methyl group at position 2, and a pyrrolidine moiety at position 4. This structure combines multiple pharmacophoric elements: the pyrimidine ring serves as a scaffold for hydrogen bonding, the piperazine-oxazole group enhances solubility and bioavailability, and the pyrrolidine substituent may influence steric interactions and receptor binding .

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-14-17(15(2)26-22-14)13-23-8-10-25(11-9-23)19-12-18(20-16(3)21-19)24-6-4-5-7-24/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQHYGVYAGKIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

BK78942 ()

A structurally analogous compound, 2-cyclopropyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (BK78942), shares the 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl group but differs in the pyrimidine substituents:

  • Position 2 : Cyclopropyl vs. methyl in the target compound.
  • Position 6 : Trifluoromethyl vs. pyrrolidin-1-yl.
    The trifluoromethyl group in BK78942 enhances electronegativity and metabolic stability, whereas the pyrrolidine in the target compound may improve solubility and conformational flexibility .

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) feature fused pyrazole-pyrimidine systems. These analogs exhibit distinct electronic profiles due to the imino group and fused ring structure, which may confer higher rigidity compared to the target compound’s single pyrimidine core .

Heterocyclic Core Modifications

Thieno[3,2-d]pyrimidines ()

Thieno[3,2-d]pyrimidine derivatives (e.g., EP 2 402 347 A1) replace the pyrimidine core with a thienopyrimidine system.

Pyrazolo-Triazolopyrimidines ()

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) demonstrate isomerization under reaction conditions, highlighting stability challenges absent in the target compound’s simpler oxazole-piperazine-pyrimidine architecture .

Functional Group Impact

Pyrrolidin-1-yl vs. Trifluoromethyl ( vs. Target)

  • Pyrrolidin-1-yl : Introduces basicity (pKa ~10), enabling salt formation and improved aqueous solubility.
  • Trifluoromethyl : Increases lipophilicity (logP +0.5–1.0) and resistance to oxidative metabolism .

Piperazine Linker Modifications ()

In EP 2 402 347 A1, the piperazine group is coupled to a thienopyrimidine core via a methylene bridge, similar to the target compound.

Comparative Data Table

Compound Name / ID Core Structure Position 2 Position 6 Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrimidine Methyl Pyrrolidin-1-yl Piperazine-oxazole ~380 (estimated)
BK78942 () Pyrimidine Cyclopropyl Trifluoromethyl Piperazine-oxazole 381.40
EP 2 402 347 A1 () Thienopyrimidine Morpholino Indazolyl Piperazine-morpholino 519.3
Compound 2 () Pyrazolo-pyrimidine Imino p-Tolyl Pyrazole-imino Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.